molecular formula C11H18ClN B1424387 (R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride CAS No. 856563-05-8

(R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride

Cat. No. B1424387
M. Wt: 199.72 g/mol
InChI Key: DHOYDEIOTDWSJT-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride, or RDPH, is an organic compound belonging to the class of compounds known as amines. It is a white, odourless solid that is soluble in water and other polar solvents. RDPH is a biologically active compound with a variety of applications in scientific research.

Scientific Research Applications

Conformational Analyses and Crystal Structures

  • Conformational Analyses in Different Environments : The compound has been studied for its crystal structures and conformational analyses. For example, derivatives of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol have been characterized by X-ray diffraction analysis, revealing details about their crystalline structures and conformations in various environments (Nitek et al., 2020).

Chemical Synthesis and Modifications

  • Synthesis and Structural Studies : There has been research on the synthesis and structural analysis of similar compounds. For instance, a study on the X-ray structures and computational studies of several cathinones provides insights into the geometries and electronic spectra of related substances (Nycz et al., 2011).

Applications in Drug Development and Pharmacology

  • Potential Antidepressant Agents : Some derivatives have been evaluated for their potential as antidepressant agents. A study synthesized analogues of similar compounds and assessed them for their antidepressant properties, considering their activity in biochemical and pharmacological animal models of depression (Clark et al., 1979).
  • Design and Synthesis of Analogs for Pharmacological Applications : Research includes the design and synthesis of analogs for α₁-adrenoceptors antagonists. One study focused on 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs, aiming to improve its pharmacological properties (Xi et al., 2011).

Metabolic and Pharmacokinetic Studies

  • Study of Metabolism and Excretion : Investigations into the metabolism and excretion of cathinone-derived drugs provide important pharmacokinetic data. For instance, a study identified major metabolites of a designer drug in human urine, shedding light on its metabolic pathways (Shima et al., 2012).

Chemical Reactions and Applications

  • Synthesis of Chiral Palladacycle : A novel amine ligand was synthesized for use in asymmetric hydrophosphanation reactions, demonstrating the compound's utility in complex chemical reactions (Ding et al., 2010).
  • Library Generation through Alkylation and Ring Closure : Utilizing similar compounds for generating diverse chemical libraries, a study showcased various alkylation and ring closure reactions, leading to a range of structurally diverse compounds (Roman, 2013).

properties

IUPAC Name

(1R)-1-(3,4-dimethylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-4-11(12)10-6-5-8(2)9(3)7-10;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOYDEIOTDWSJT-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=C(C=C1)C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704191
Record name (1R)-1-(3,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride

CAS RN

856563-05-8
Record name (1R)-1-(3,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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